molecular formula C14H20N2O B310870 3-cyclohexyl-N-(3-pyridinyl)propanamide

3-cyclohexyl-N-(3-pyridinyl)propanamide

Cat. No.: B310870
M. Wt: 232.32 g/mol
InChI Key: GSKJRMGGPNRWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-(3-pyridinyl)propanamide is an organic compound with the molecular formula C14H20N2O It is characterized by a cyclohexyl group attached to a propanamide backbone, with a pyridinyl group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(3-pyridinyl)propanamide typically involves the reaction of cyclohexylamine with 3-pyridinecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(3-pyridinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-N-(3-pyridinyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(3-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(3-pyridinyl)propanamide: C14H20N2O

    3-cyclohexyl-N-3-pyridinylbutanamide: C15H22N2O

    3-cyclohexyl-N-3-pyridinylpentanamide: C16H24N2O

Uniqueness

This compound is unique due to its specific combination of cyclohexyl and pyridinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-cyclohexyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H,16,17)

InChI Key

GSKJRMGGPNRWRV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CN=CC=C2

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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